Anti-Inflammatory Activity in Dendritic Cells
In a direct comparative study of 12 flavonoids isolated from Astragalus membranaceus, isomucronulatol 7-O-glucoside exhibited weak inhibitory activity against LPS-induced IL-12 p40 production, in contrast to isoliquiritigenin and liquiritigenin which showed significant inhibition with IC50 values of 2.7-6.1 μM [1]. The study reported that isomucronulatol 7-O-glucoside's activity was markedly weaker, though precise IC50 values were not determined due to insufficient inhibition at tested concentrations [1].
| Evidence Dimension | Inhibition of LPS-stimulated IL-12 p40 production |
|---|---|
| Target Compound Data | Weak inhibitory activity (IC50 not determinable at tested concentrations up to 100 μM) |
| Comparator Or Baseline | Isoliquiritigenin IC50 = 5.9 ± 0.8 μM; Liquiritigenin IC50 = 6.1 ± 0.7 μM |
| Quantified Difference | At least 16-fold lower potency (based on upper bound estimate of >100 μM vs 6.1 μM) |
| Conditions | Mouse bone marrow-derived dendritic cells stimulated with LPS (100 ng/mL), 24 h treatment |
Why This Matters
This differential allows isomucronulatol 7-O-glucoside to serve as a low-activity comparator or negative control in cytokine inhibition studies, or for applications requiring minimal interference with IL-12 signaling.
- [1] Li, W., et al. Flavonoids from Astragalus membranaceus and their inhibitory effects on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells. Archives of Pharmacal Research, 2014, 37(2): 186-192. View Source
